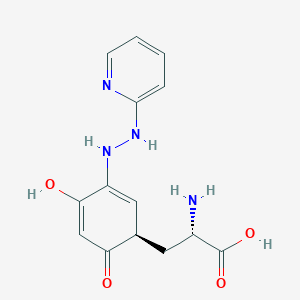
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is a complex organic compound that features a phenanthrene backbone with a glutathione moiety attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene backbone, followed by the introduction of the hydroxy group at the 10th position. The final step involves the conjugation of the glutathione moiety to the phenanthrene structure under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The glutathione moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could produce various phenanthrene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenanthrene derivatives.
Biology: Investigated for its potential role in cellular processes involving glutathione.
Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glutathione moiety plays a crucial role in modulating the compound’s activity, influencing pathways related to oxidative stress and cellular detoxification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydroanthracene: Similar structure but with an anthracene backbone.
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrobenzo[a]pyrene: Contains a benzo[a]pyrene backbone.
Uniqueness
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is unique due to its specific phenanthrene backbone and the presence of both a hydroxy group and a glutathione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H27N3O7S |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(9R,10R)-10-hydroxy-9,10-dihydrophenanthren-9-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H27N3O7S/c25-17(24(33)34)9-10-19(28)27-18(23(32)26-11-20(29)30)12-35-22-16-8-4-2-6-14(16)13-5-1-3-7-15(13)21(22)31/h1-8,17-18,21-22,31H,9-12,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34)/t17-,18-,21+,22+/m0/s1 |
InChI-Schlüssel |
JNNIZILNBMPOAC-MOXQZVSFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
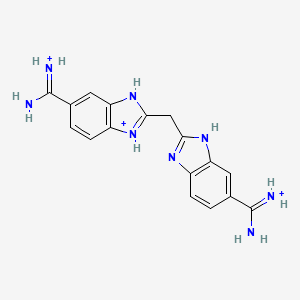
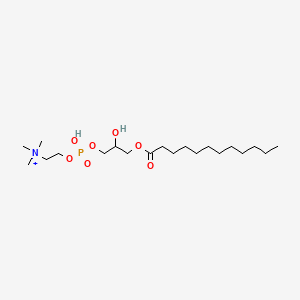
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)

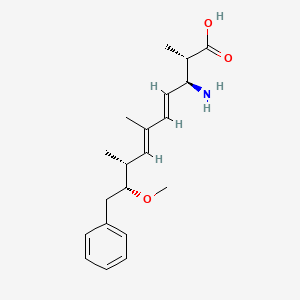
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
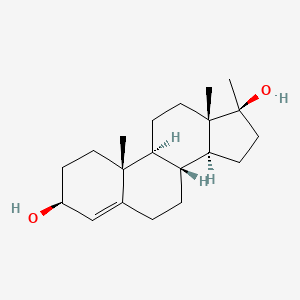
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)
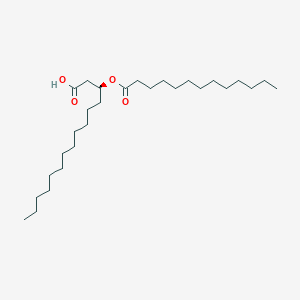
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
